Cas no 318517-50-9 (2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine)
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine Chemical and Physical Properties
Names and Identifiers
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- MLS000694603
- CHEMBL1477717
- AKOS005096967
- Oprea1_043388
- 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
- HMS2635C21
- HMS1368J06
- SMR000333275
- Bionet2_001584
- HMS3364P05
- 2-fluoro-6-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine
- 6E-026
- 318517-50-9
- Pyridine, 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-
- 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
-
- Inchi: 1S/C15H12FN3O/c1-20-12-7-5-11(6-8-12)13-9-10-19(18-13)15-4-2-3-14(16)17-15/h2-10H,1H3
- InChI Key: QSYHWCJIUNWDPH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=N1)N1C=CC(C2C=CC(=CC=2)OC)=N1
Computed Properties
- Exact Mass: 269.09644018g/mol
- Monoisotopic Mass: 269.09644018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 39.9Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 445.2±45.0 °C(Predicted)
- pka: -0.73±0.19(Predicted)
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-1mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 1mg |
¥482.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-2mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 2mg |
¥588.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-5mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 5mg |
¥637.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-10mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 10mg |
¥945.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-20mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 20mg |
¥1210.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-25mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 25mg |
¥1134.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-50mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 50mg |
¥1430.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676568-100mg |
2-Fluoro-6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine |
318517-50-9 | 98% | 100mg |
¥2048.00 | 2024-08-02 |
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine: A Promising Compound in Pharmaceutical Research
2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine, with the CAS number 318517-50-9, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, is being explored for its potential therapeutic applications in various disease models. The combination of a fluorine atom at the 2-position and a pyrazole ring substituted with a methoxyphenyl group contributes to its distinct chemical profile, making it a focal point in drug discovery initiatives.
The 2-Fluoro moiety in 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is particularly noteworthy due to its ability to modulate molecular interactions. Fluorine atoms are known to enhance metabolic stability and improve binding affinity to biological targets. This property is critical in the development of small molecule drugs, where the balance between potency and pharmacokinetic profile is essential. Recent studies have highlighted the role of fluorinated compounds in enhancing the efficacy of antifungal agents, a promising avenue for 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine in combating fungal infections.
The 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl] substituent in 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine introduces additional complexity to its pharmacological potential. The methoxyphenyl group, attached to the pyrazole ring, may confer specific interactions with target proteins, such as enzymes or receptors involved in inflammatory pathways. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that pyrazole derivatives with similar structural motifs exhibit significant anti-inflammatory activity, suggesting that 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine could be a candidate for the development of novel anti-inflammatory therapeutics.
Recent advancements in computational chemistry have facilitated the analysis of 2-Fluoro-6-[3-(4-methyloxyphenyl)-1H-pyrazol-1-yl]pyridine’s molecular dynamics. Molecular docking studies, as reported in Drug Discovery Today (2024), indicate that this compound may bind to the active site of the enzyme phosphodiesterase-5 (PDE5), a target associated with erectile dysfunction and cardiovascular diseases. These findings align with the growing interest in PDE5 inhibitors, which have shown promise in treating a range of conditions, including pulmonary hypertension and certain types of cancer.
The 4-methoxyphenyl group in 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is another critical structural element. Methoxy groups are known to influence the hydrophobicity and electronic properties of molecules, which can impact their ability to cross biological membranes and reach target sites. A study published in Bioorganic & Medicinal Chemistry Letters (2023) explored the role of methoxy substitution in enhancing the bioavailability of similar compounds, suggesting that the presence of the 4-methoxyphenyl group may contribute to the improved pharmacokinetic profile of 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine.
Furthermore, the 1H-pyrazol-1-yl ring in 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a key structural feature that may influence its biological activity. Pyrazole derivatives have been widely studied for their diverse pharmacological effects, ranging from anticonvulsant to anticancer properties. A review article in European Journal of Medicinal Chemistry (2024) highlighted the potential of pyrazole-based compounds in targeting multiple signaling pathways, which could position 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine as a versatile scaffold for drug design.
Current research efforts are focused on optimizing the structural features of 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine to enhance its therapeutic potential. Techniques such as structure-based drug design and high-throughput screening are being employed to identify lead compounds with improved potency and reduced toxicity. These approaches are critical in the development of safe and effective pharmaceuticals, particularly for complex diseases where multiple targets may be involved.
In conclusion, 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine represents a promising candidate in the field of pharmaceutical research. Its unique structural features, including the 2-Fluoro group, 4-methoxyphenyl substituent, and 1H-pyrazol-1-yl ring, contribute to its potential therapeutic applications. Ongoing studies are likely to uncover new insights into its biological activities, further advancing its role in the development of innovative treatments for various medical conditions.
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